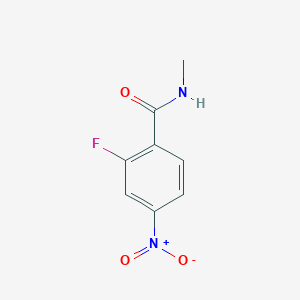

2-Fluoro-N-methyl-4-nitrobenzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-fluoro-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGRZEVFBBAKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702697 | |

| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915087-24-0 | |

| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Fluoro N Methyl 4 Nitrobenzamide

Precursor Selection and Initial Synthetic Strategies

The journey to synthesizing 2-Fluoro-N-methyl-4-nitrobenzamide commences with the strategic selection of a starting material and its conversion into a reactive intermediate. The most common and efficient route begins with 2-Fluoro-4-nitrotoluene (B45272).

Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

The initial and crucial step in the synthesis is the oxidation of the methyl group of 2-Fluoro-4-nitrotoluene to a carboxylic acid functional group. A convenient and effective method for this transformation is the use of potassium permanganate (B83412) (KMnO₄) as the oxidizing agent. researchgate.net This reaction is typically carried out in the presence of a phase transfer catalyst, which facilitates the interaction between the aqueous permanganate solution and the organic substrate. researchgate.net

The reaction involves heating the mixture to facilitate the oxidation process. The presence of the nitro group on the aromatic ring can influence the reaction, as it deactivates the ring towards electrophilic attack, thereby favoring the oxidation of the methyl group. doubtnut.com One reported synthesis using potassium permanganate in the presence of a phase transfer catalyst achieved a yield of 74% for 2-Fluoro-4-nitrobenzoic acid. researchgate.net Alternative methods using other oxidizing agents like chromium trioxide have also been reported, but potassium permanganate is often preferred due to its lower toxicity. researchgate.netchemicalbook.com

Table 1: Oxidation of 2-Fluoro-4-nitrotoluene

| Oxidizing Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Phase Transfer Catalyst | 74 | researchgate.net |

| Chromium Trioxide | - | Not Specified | researchgate.net |

Formation of Acyl Halide Intermediates (e.g., 2-Fluoro-4-nitrobenzoyl Chloride)

To facilitate the subsequent amidation step, the synthesized 2-Fluoro-4-nitrobenzoic acid is converted into a more reactive acyl halide intermediate, most commonly 2-Fluoro-4-nitrobenzoyl chloride. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. google.com

Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction proceeds by converting the carboxylic acid into its acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture. Other reagents such as phosphorus pentachloride (PCl₅) can also be employed for this conversion. orgsyn.org The formation of the acyl chloride is a critical step as it significantly activates the carbonyl group for nucleophilic attack by an amine in the subsequent amidation reaction.

Amidation Reactions and Optimization for this compound Synthesis

The final key step in the synthesis is the formation of the amide bond through the reaction of the acyl chloride intermediate with methylamine (B109427). This section explores this amidation reaction, including analogous reactions and the optimization of reaction conditions.

Reaction of 4-Nitrobenzoyl Chloride with Methylamine to Yield N-Methyl-4-nitrobenzamide and Analogues

The reaction between an acyl chloride and a primary amine, such as methylamine, is a classic example of nucleophilic acyl substitution. chemguide.co.uk In the case of 4-nitrobenzoyl chloride, the electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of methylamine.

The reaction mechanism involves the initial addition of methylamine to the carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion and a proton from the nitrogen atom, resulting in the formation of the stable N-methyl-4-nitrobenzamide and hydrochloric acid. brainly.comchemguide.co.uk Typically, an excess of the amine or a non-nucleophilic base is used to neutralize the HCl byproduct, which would otherwise protonate the amine reactant and render it non-nucleophilic. chemguide.co.uk This reaction is generally vigorous and results in a high yield of the corresponding N-substituted amide. chemguide.co.uk

Optimized Synthesis of this compound via Chlorination and Amination

The optimized synthesis of this compound directly follows the formation of 2-fluoro-4-nitrobenzoyl chloride. The crude or purified acyl chloride is then reacted with methylamine. A reported efficient synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid via this two-step chlorination and amination process achieved a high yield of 95%. researchgate.net This high yield underscores the efficiency of this synthetic route.

Evaluation of Amidation Conditions (Solvent, Temperature, Catalysis)

The efficiency of the amidation reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and the use of catalysts.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used for amidation reactions involving acyl chlorides to avoid reaction of the solvent with the acyl chloride. The solubility of the reactants and the ability of the solvent to facilitate the reaction are key considerations. Some modern approaches have even explored solvent-free conditions, particularly with the use of ultrasound irradiation, which can lead to rapid and high-yielding reactions at room temperature. tsijournals.com

Temperature: Amidation reactions with acyl chlorides are often exothermic and can proceed rapidly at room temperature or even at lower temperatures to control the reaction rate and minimize side reactions. chemicalbook.com In some cases, gentle heating may be applied to ensure the completion of the reaction, but this is often unnecessary for highly reactive acyl chlorides like those with electron-withdrawing substituents.

Catalysis: While the reaction between an acyl chloride and an amine is typically fast and does not require a catalyst, the use of a base is crucial to neutralize the generated HCl. chemguide.co.uk In broader amidation chemistry, particularly for less reactive starting materials, various catalysts have been developed. These include Lewis acids and organocatalysts. For direct amidation of carboxylic acids, catalysts like boric acid and titanium-based compounds have shown effectiveness, often requiring azeotropic removal of water or the use of dehydrating agents. ucl.ac.ukrsc.org However, for the synthesis of this compound from its acyl chloride, the inherent reactivity of the starting materials generally makes a dedicated catalyst for the amide bond formation itself unnecessary.

Table 2: Summary of Synthetic Steps for this compound

| Step | Starting Material | Reagents | Product | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Fluoro-4-nitrotoluene | KMnO₄, Phase Transfer Catalyst | 2-Fluoro-4-nitrobenzoic Acid | 74 | researchgate.net |

Regioselective Synthesis and Directed Functionalization

The precise placement of functional groups on the benzene (B151609) ring is paramount in the synthesis of this compound. The electronic properties of the fluoro and nitro substituents play a crucial role in directing the regiochemical outcome of the reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions Directed by the Fluoro Group

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. In the context of this compound synthesis, the fluorine atom, along with the strongly electron-withdrawing nitro group, activates the benzene ring for nucleophilic attack. libretexts.orgnih.gov The nitro group, positioned para to the fluorine, significantly enhances the electrophilicity of the carbon atom attached to the fluorine, facilitating the substitution. masterorganicchemistry.com

The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov The presence of the electron-withdrawing nitro group ortho or para to the leaving group is essential for stabilizing this intermediate. libretexts.org

A common synthetic route involves the amidation of a 2-fluoro-4-nitrobenzoic acid derivative. For instance, 2-fluoro-4-nitrobenzoic acid can be converted to its corresponding acyl chloride, which then reacts with methylamine to yield this compound. researchgate.netmdpi.com This sequence highlights the strategic use of the fluoro and nitro groups to control the reaction's regioselectivity.

Strategic Manipulation of Substituents for Controlled Reaction Pathways

The inherent directing effects of the substituents on the aromatic ring are strategically manipulated to ensure the desired isomer is formed. The fluorine atom is an ortho, para-director, while the nitro group is a meta-director for electrophilic aromatic substitution. However, in nucleophilic aromatic substitution, the electron-withdrawing nature of the nitro group is key. Its placement para to the fluorine atom creates a highly activated site for nucleophilic attack, ensuring the regioselective formation of the desired product.

For example, the synthesis can start from 2-fluoro-4-nitrotoluene, which is then oxidized to 2-fluoro-4-nitrobenzoic acid. researchgate.net This preserves the substitution pattern required for the subsequent amidation step. The choice of starting material and the sequence of reactions are critical for achieving a controlled and efficient synthesis.

Reductive Transformations for Downstream Intermediates

The nitro group in this compound serves as a versatile precursor to an amino group, which is a key functional group in many pharmaceutical compounds. The reduction of the nitro group is a crucial step in the synthesis of important downstream intermediates like 4-amino-2-fluoro-N-methylbenzamide. researchgate.netnih.gov

Catalytic Hydrogenation of the Nitro Group to Amino Functionality (e.g., 4-Amino-2-fluoro-N-methylbenzamide)

Catalytic hydrogenation is a widely employed and environmentally friendly method for the reduction of nitro groups. researchgate.netcommonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. researchgate.netcommonorganicchemistry.comnih.gov The reaction is highly efficient and selective for the reduction of the nitro group, leaving other functional groups, like the amide and the fluoro substituent, intact. researchgate.net

The synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for the anti-cancer drug Enzalutamide, heavily relies on this transformation. researchgate.net The reduction of this compound using hydrogen gas in the presence of a Pd/C catalyst consistently provides high yields of the desired amino compound. researchgate.netgoogle.com

Selection of Reducing Agents and Reaction Parameters for High Yield and Purity

The choice of reducing agent and the optimization of reaction conditions are critical for achieving high yields and purity of the final product. While catalytic hydrogenation with Pd/C is a preferred method, other reducing systems can also be employed. commonorganicchemistry.commasterorganicchemistry.com

| Reducing Agent/System | Substrate | Product | Yield | Purity | Reference |

| H₂ / 10% Pd/C | This compound | 4-Amino-2-fluoro-N-methylbenzamide | 98% | >98% | researchgate.netgoogle.com |

| SnCl₂ | Aromatic Nitro Compounds | Aromatic Amines | - | - | commonorganicchemistry.com |

| Fe / Acid | Aromatic Nitro Compounds | Aromatic Amines | - | - | commonorganicchemistry.com |

| Zn / Acid | Aromatic Nitro Compounds | Aromatic Amines | - | - | commonorganicchemistry.com |

| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic Compounds | Amino Aromatic Compounds | 85-94% | - | jsynthchem.com |

This table presents a selection of reducing agents and their general applicability for nitro group reduction. Specific yields and purities are highly dependent on the substrate and reaction conditions.

Advanced Methodologies for Process Development

The development of clean and efficient synthetic processes is a continuous effort in chemical manufacturing. For the synthesis of this compound and its derivatives, this includes the use of phase transfer catalysts to improve reaction rates and yields in multiphasic systems. researchgate.net Furthermore, the optimization of catalytic hydrogenation processes to operate under milder conditions (e.g., lower pressure and temperature) is an area of active research. nih.gov These advancements aim to create more sustainable and economically viable manufacturing routes for this important chemical compound.

Continuous Flow Synthesis Approaches for Enhanced Efficiency and Yield

While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry offer significant potential advantages over traditional batch processing for this type of synthesis. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, can lead to enhanced efficiency and yield due to superior heat and mass transfer, precise control over reaction parameters, and improved safety for handling reactive intermediates.

The transition from batch to flow processes for similar reactions, such as the reaction of p-nitrobenzoic acid with diphenyldiazomethane, has been successfully demonstrated as a proof-of-concept. youtube.com This methodology allows for better management of reaction kinetics and operational parameters, which are first established in batch mode before being transferred to a flow system. youtube.com Such an approach minimizes the volume of hazardous reagents at any given time, a significant advantage when dealing with nitrated compounds.

A hypothetical continuous flow setup for the synthesis of this compound would likely involve the amidation of 2-fluoro-4-nitrobenzoyl chloride. In this scenario, separate streams of the acid chloride dissolved in a suitable solvent and a solution of methylamine would be pumped and mixed at a specific temperature in a flow reactor. The precise control of stoichiometry and residence time within the reactor could lead to higher selectivity and yield while minimizing the formation of by-products. Furthermore, in-line purification modules could be integrated for a seamless and automated synthesis and work-up process. cardiff.ac.uknih.govresearchgate.net

The benefits of such a system would include:

Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions or unstable reagents.

Improved Yield and Purity: Precise control over temperature, pressure, and stoichiometry leads to cleaner reactions.

Scalability: Production can be easily scaled up by running the flow system for longer periods or by parallelizing multiple reactor lines.

Automation: Continuous flow systems are highly amenable to automation, reducing manual handling and improving reproducibility. nih.gov

Application of Green Chemistry Principles in Synthetic Routes (e.g., Non-Toxic Oxidants, Catalyst Recycling)

Significant strides have been made in applying green chemistry principles to the synthesis of this compound, particularly in the batch synthesis route starting from 2-fluoro-4-nitrotoluene. These methods focus on reducing waste, using less hazardous materials, and enabling the recovery and reuse of valuable components like catalysts and solvents.

A well-documented synthetic pathway involves a two-step process: the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by amidation to yield the target compound. researchgate.net

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

In this step, 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid. A greener approach to this transformation utilizes potassium permanganate as the oxidant in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide. researchgate.netchemicalbook.com The phase transfer catalyst facilitates the reaction between the organic substrate and the aqueous oxidant, improving the reaction rate and efficiency under milder conditions. This method avoids the use of more toxic heavy metal oxidants like chromium trioxide. researchgate.net The yield for this oxidation step is reported to be around 74%. researchgate.net

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid

The resulting 2-fluoro-4-nitrobenzoic acid is then converted to this compound. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride. The intermediate acid chloride is then reacted with methylamine to form the final benzamide (B126) product with a high yield of approximately 95%. researchgate.net

Catalyst Use: The use of a phase transfer catalyst in the oxidation step enhances reaction efficiency.

Waste Reduction: While not fully eliminating waste, the high yields in the amidation step minimize the generation of side products.

Solvent and Catalyst Recycling: In the broader synthetic scheme leading to subsequent products like 4-amino-2-fluoro-N-methyl-benzamide, the process allows for the recycling of organic solvents and the palladium on carbon (Pd/C) catalyst used in the hydrogenation of the nitro group. This significantly reduces the environmental footprint and production costs.

The following table summarizes the key steps and green chemistry aspects of a reported synthesis.

| Step | Starting Material | Reagents | Product | Yield | Green Chemistry Principle Applied |

| 1. Oxidation | 2-Fluoro-4-nitrotoluene | Potassium permanganate, Sodium hydroxide (B78521), Tetrabutylammonium bromide | 2-Fluoro-4-nitrobenzoic acid | ~74% | Use of phase transfer catalyst to enhance reaction efficiency. researchgate.netchemicalbook.com |

| 2. Amidation | 2-Fluoro-4-nitrobenzoic acid | Thionyl chloride, Methylamine | This compound | ~95% | High atom economy in the amidation step, leading to high yield. researchgate.net |

| (Subsequent Step) | This compound | Hydrogen, Pd/C Catalyst | 4-Amino-2-fluoro-N-methyl-benzamide | ~98% | Use of a recyclable heterogeneous catalyst (Pd/C) and potential for solvent recycling. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the N-methyl group. The aromatic region is particularly informative due to the substitution pattern. The electron-withdrawing effects of the nitro (-NO₂) and amide (-CONHCH₃) groups, combined with the electronegativity of the fluorine atom, result in a downfield shift for the aromatic protons compared to unsubstituted benzene.

The N-methyl group typically appears as a doublet in the aliphatic region of the spectrum due to scalar coupling with the adjacent amide proton (N-H). The chemical shift of this methyl group is influenced by the electronic environment of the amide functionality. The aromatic protons (H-3, H-5, and H-6) exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS (Tetramethylsilane). J = coupling constant in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH | ~8.3 - 8.6 | Broad Singlet / Quartet | |

| H-5 | ~8.2 - 8.4 | dd | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2-3 Hz |

| H-3 | ~8.1 - 8.3 | dd | J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | ~7.8 - 8.0 | t | J(H-F) ≈ J(H-H) ≈ 8-10 Hz |

Note: The table contains predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (F, O, N) appearing further downfield.

The carbonyl carbon (C=O) of the amide group is typically found in the 160-170 ppm range. The aromatic carbons show significant dispersion due to the varied electronic effects of the substituents. The carbon directly bonded to the fluorine atom (C-2) will appear as a doublet due to one-bond C-F coupling, which is typically large (¹J(C-F) > 200 Hz). Other aromatic carbons will also exhibit smaller couplings to fluorine. The N-methyl carbon provides a signal in the aliphatic region, typically around 25-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 162 - 165 |

| C-2 (C-F) | 158 - 162 (d, ¹J(C-F) ≈ 250 Hz) |

| C-4 (C-NO₂) | 148 - 151 |

| C-1 | 135 - 138 (d, ²J(C-F) ≈ 10 Hz) |

| C-6 | 128 - 131 |

| C-5 | 120 - 123 (d, ³J(C-F) ≈ 5 Hz) |

| C-3 | 115 - 118 (d, ²J(C-F) ≈ 25 Hz) |

Note: The table contains predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. The chemical shift of the fluorine atom is extremely sensitive to its electronic surroundings, spanning a wide range. For an aryl fluoride (B91410), the chemical shift is influenced by the nature and position of other ring substituents. In this molecule, the presence of a para-nitro group and an ortho-amide group significantly influences the electron density at the C-2 position, which is reflected in the ¹⁹F chemical shift. The signal for the fluorine atom is expected to appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-6).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Predicted chemical shift (δ) is relative to CFCl₃.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The table contains predicted values based on typical ranges for similar aromatic fluorine compounds. Actual experimental values may vary.

While one-dimensional NMR provides information on chemical shifts and coupling, two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, it would show correlations between H-5 and H-6, as well as between the N-H proton and the N-CH₃ protons, confirming the amide linkage.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its primary functional groups.

Nitro Group (-NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically appearing at higher wavenumbers and a symmetric stretch (νs) at lower wavenumbers.

Amide Group (-CONHCH₃): The amide group gives rise to several distinct bands. The most prominent is the C=O stretching vibration (Amide I band), which is a very strong absorption. The N-H bending vibration (Amide II band) is also a characteristic feature.

C-N and C-F Bonds: The stretching vibrations for the C-N bond of the amide and the C-F bond on the aromatic ring also produce characteristic bands in the fingerprint region of the spectrum.

Table 4: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3350 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| NO₂ | Asymmetric Stretch | 1510 - 1550 |

| N-H (Amide II) | Bend | 1510 - 1550 |

| NO₂ | Symmetric Stretch | 1340 - 1370 |

| C-F | Stretch | 1200 - 1250 |

An in-depth analysis of the chemical compound this compound is presented, focusing on its structural and electronic properties as determined through advanced spectroscopic and computational methods. This article adheres to a specific framework to detail the characterization of the molecule.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro N Methyl 4 Nitrobenzamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in 2-Fluoro-N-methyl-4-nitrobenzamide is significantly influenced by the electronic properties of its three substituents: the fluoro, nitro, and N-methylcarbamoyl groups.

Role of Fluoro and Nitro Groups as Directing and Activating/Deactivating Substituents

| Substituent | Position | Type | Reactivity Effect | Directing Effect |

| -F (Fluoro) | 2 | Halogen | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | 4 | Nitro | Strongly Deactivating | Meta |

| -C(O)NHCH₃ (N-methylcarbamoyl) | 1 | Amide | Deactivating | Meta |

Deactivating Nature: All three substituents are considered deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. libretexts.org The fluoro group, despite having lone pairs available for resonance donation, is highly electronegative and withdraws electron density from the ring inductively. libretexts.org The nitro and N-methylcarbamoyl groups are powerful deactivators because their π-systems withdraw electron density from the aromatic ring by resonance, creating significant positive charge on the ring and destabilizing the cationic intermediate (the sigma complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com Consequently, this compound is substantially less reactive towards electrophiles than benzene itself.

Directing Effects:

The fluoro group is an ortho, para-director. libretexts.orgmasterorganicchemistry.com Although it deactivates the ring, if a reaction were to occur, it would preferentially direct incoming electrophiles to the positions ortho and para to itself (positions 3 and 6). This is because resonance donation from the fluorine atom can help stabilize the positive charge of the carbocation intermediate when the attack is at these positions.

The nitro group is a strong meta-director. masterorganicchemistry.com It strongly withdraws electrons from the ortho and para positions, making the meta position (position 3 and 5 relative to the nitro group) the least deactivated and thus the most favorable site for electrophilic attack.

The N-methylcarbamoyl group also acts as a meta-director due to its electron-withdrawing resonance effect.

Given that all positions on the ring are deactivated, and the directing effects are conflicting, electrophilic aromatic substitution on this compound would require harsh conditions and likely result in a mixture of products or no reaction at all.

Conversely, for nucleophilic aromatic substitution (SNAr) , the electronic landscape is ideal for high reactivity. The presence of the strongly electron-withdrawing nitro group para to the fluoro group (a good leaving group in SNAr reactions) makes the aromatic ring highly electron-deficient and activates it towards attack by nucleophiles. masterorganicchemistry.comwikipedia.org The attack of a nucleophile, typically at the carbon bearing the fluorine atom, is the rate-determining step. The resulting negatively charged intermediate, known as a Meisenheimer complex, is effectively stabilized by the resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. doubtnut.com

Comparative Reactivity with Other Halogenated and Nitro-Substituted Benzamide (B126) Analogues

In the context of nucleophilic aromatic substitution (SNAr), the nature of the halogen atom significantly impacts the reaction rate. For halonitrobenzene derivatives, the reactivity order is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine atom polarizes the C-F bond and activates the ring towards attack more effectively than other halogens, despite forming the strongest carbon-halogen bond. masterorganicchemistry.com

Therefore, this compound is significantly more reactive towards nucleophiles than its chloro, bromo, or iodo analogues. For example, p-fluoronitrobenzene is known to be more reactive in SNAr reactions than p-bromonitrobenzene. wikipedia.orgdoubtnut.com This enhanced reactivity makes the fluorine atom a readily displaceable leaving group, a feature exploited in the synthesis of various derivatives.

Reduction Chemistry of the Nitro Functionality

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine.

Catalytic Hydrogenation Mechanisms and Selectivity Control

The most common and synthetically useful reduction of this compound is its conversion to 4-amino-2-fluoro-N-methylbenzamide. This transformation is efficiently achieved through catalytic hydrogenation. researchgate.net

A well-documented method involves the use of a Palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. researchgate.netgoogle.com This process is highly selective for the reduction of the nitro group, leaving the aromatic ring, the fluoro substituent, and the amide bond intact. The reaction is typically carried out under controlled pressure and temperature, providing the desired amino compound in high yield (e.g., 98%) and purity. researchgate.netgoogle.com This method is considered a "clean" and environmentally friendly technique, avoiding the use of stoichiometric metal reductants like iron powder, which can cause pollution. researchgate.net

The general mechanism for catalytic hydrogenation of a nitroarene involves:

Adsorption of the nitro compound and hydrogen onto the catalyst surface (e.g., Pd/C).

Stepwise transfer of hydrogen atoms from the catalyst surface to the nitro group.

Formation of intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds.

Further reduction of the hydroxylamino intermediate to the final amine (-NH₂).

Desorption of the final product from the catalyst surface.

Electrochemical and Chemical Reduction Pathways and Identification of Intermediate Species

While catalytic hydrogenation is the most prevalent method, the nitro group can also be reduced via other chemical and electrochemical pathways. General studies on nitroarenes show that the reduction proceeds through a series of two-electron steps, often involving identifiable intermediates.

The typical sequence of reduction intermediates is as follows: **Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamino (-NHOH) → Amino (-NH₂) **

By carefully selecting the reducing agent and controlling the reaction conditions (e.g., pH, temperature), it is possible to stop the reduction at an intermediate stage. For instance, using reagents like zinc dust in the presence of ammonium (B1175870) chloride can often lead to the formation of the corresponding hydroxylamine. ontosight.ai However, for this compound, the complete reduction to the amine is the most commonly reported and desired transformation, primarily for its use as a key intermediate in the synthesis of pharmaceuticals. researchgate.net

Amide Bond Reactivity and Stability

The amide bond is known for its exceptional stability, which is a result of resonance delocalization between the nitrogen lone pair and the carbonyl π-system. nih.gov This resonance imparts a partial double-bond character to the C-N bond, increasing its rotational barrier and making it less susceptible to cleavage.

The N-methylbenzamide moiety in the target molecule is generally stable under neutral conditions. However, like other amides, it can undergo hydrolysis to the corresponding carboxylic acid (2-fluoro-4-nitrobenzoic acid) and methylamine (B109427) under either strong acidic or basic conditions, typically requiring heat. rsc.orgacs.orgarkat-usa.org

Studies on the hydrolysis of N-methylbenzamide have shown that the reaction can be catalyzed by both acid and base. rsc.orgacs.org The mechanism of alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate to form the carboxylate and amine is generally the rate-limiting step. arkat-usa.org Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

In the context of this compound, the strong electron-withdrawing effects of the fluoro and nitro groups would slightly increase the electrophilicity of the carbonyl carbon, potentially making it marginally more susceptible to hydrolysis compared to unsubstituted N-methylbenzamide. However, the amide bond remains a robust functional group, and its cleavage requires forcing conditions that are not typically encountered during other transformations like the selective reduction of the nitro group. nih.gov

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound to 2-fluoro-4-nitrobenzoic acid and methylamine can be catalyzed by both acids and bases. The mechanisms of these reactions are influenced by the electronic and steric nature of the substituents on the aromatic ring.

Acid-Catalyzed Hydrolysis:

In acidic conditions, the hydrolysis of amides typically proceeds through the AAC2 mechanism. This involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, yields the carboxylic acid and the corresponding amine.

For this compound, the strong electron-withdrawing effect of the para-nitro group is expected to decrease the basicity of the carbonyl oxygen, making protonation less favorable. However, the ortho-fluoro substituent introduces a steric effect, known as the "ortho effect," which can also influence the reaction rate. wikipedia.org Studies on the acidic hydrolysis of ortho-substituted benzamides have shown that ortho substituents can sterically hinder the approach of the nucleophile and also affect the planarity of the amide group with the benzene ring, which in turn affects resonance stabilization. oup.comacs.org

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of amides generally follows the BAC2 mechanism. This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent departure of the leaving group (methylamine anion) is typically the rate-determining step, followed by proton transfer to yield the carboxylate and methylamine.

The presence of the electron-withdrawing nitro group at the para position in this compound would significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This is expected to accelerate the rate of base-catalyzed hydrolysis compared to unsubstituted N-methylbenzamide.

Thermal Stability and Degradation Pathways

While specific studies on the thermal stability and degradation pathways of this compound are not extensively documented in publicly available literature, some general observations can be made based on its structure. The presence of a nitro group suggests that the compound may be susceptible to thermal decomposition, potentially through pathways involving the reduction of the nitro group or cleavage of the amide bond at elevated temperatures. The C-F bond is generally strong and less likely to be the initial site of thermal degradation.

Possible degradation products under thermal stress could include 2-fluoro-4-aminobenzoic acid (via reduction of the nitro group and hydrolysis), 2-fluoro-4-nitrobenzoic acid (via hydrolysis), and various decarboxylation and fragmentation products. The exact degradation pathway and the products formed would depend on the specific conditions, such as temperature, atmosphere, and the presence of any catalysts.

Influence of Steric Hindrance and Electronic Effects on Reaction Outcomes

The reaction outcomes of this compound are significantly influenced by both steric and electronic effects arising from its substituents.

Electronic Effects:

Nitro Group: The para-nitro group is a strong electron-withdrawing group (-I, -M effect). numberanalytics.com This deactivates the benzene ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. For reactions involving the amide functionality, the nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Steric Effects:

Ortho-Fluoro Group: The fluorine atom at the ortho position creates steric hindrance around the amide group. wikipedia.org This "ortho effect" can influence the conformation of the N-methylcarbamoyl group relative to the plane of the benzene ring. youtube.comchemzipper.com This twisting can disrupt the resonance between the amide and the ring, which can affect the reactivity of both the amide and the aromatic system. oup.comacs.org For instance, in hydrolysis reactions, this steric hindrance can either slow down the reaction by impeding the approach of the nucleophile or, in some cases, accelerate it by destabilizing the ground state.

The interplay of these electronic and steric factors is crucial in determining the regioselectivity and rate of reactions involving this compound.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Kinetics:

The rates of reactions involving this compound will be dictated by the activation energies of the respective transition states.

Hydrolysis: The rate of base-catalyzed hydrolysis is expected to be significantly faster than that of the unsubstituted N-methylbenzamide due to the electron-withdrawing nitro group. The kinetics of acid-catalyzed hydrolysis would be more complex, with the ortho-fluoro group potentially exerting a significant influence.

Nucleophilic Aromatic Substitution: The presence of the strongly deactivating nitro group para to the fluoro group makes the compound a good substrate for nucleophilic aromatic substitution, where the fluorine atom could be displaced by a suitable nucleophile. The kinetics of such reactions would be expected to be favorable.

Thermodynamics:

The following table provides a qualitative summary of the expected influence of the substituents on the reactivity of this compound.

| Reaction Type | Substituent | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| Acid-Catalyzed Hydrolysis | -NO₂ (para) | Electron-withdrawing, decreases carbonyl oxygen basicity | None | May decrease rate |

| -F (ortho) | Electron-withdrawing | Hinders nucleophilic attack, may twist amide group | Complex, could increase or decrease rate | |

| Base-Catalyzed Hydrolysis | -NO₂ (para) | Electron-withdrawing, increases carbonyl carbon electrophilicity | None | Increases rate |

| -F (ortho) | Electron-withdrawing | Hinders nucleophilic attack | May decrease rate, but electronic effect of -NO₂ likely dominates | |

| Electrophilic Aromatic Substitution | -NO₂ (para) | Strong deactivating | None | Decreases rate significantly |

| -F (ortho) | Deactivating (inductive) | Minor | Decreases rate | |

| Nucleophilic Aromatic Substitution | -NO₂ (para) | Strong activating | None | Increases rate significantly |

| -F (ortho) | Leaving group | Minor | Good leaving group, facilitates reaction |

Structure Activity Relationship Sar Studies of 2 Fluoro N Methyl 4 Nitrobenzamide and Its Analogues

Systematic Design and Synthesis of Structural Analogues for SAR Probing

The amide group is a critical site for modification in SAR studies. Altering the N-substituent allows for the probing of steric and electronic effects on molecular interactions. For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, a library of N-benzyl-2-phenylpyrimidin-4-amine derivatives was synthesized to optimize inhibitory potency. nih.gov This systematic approach demonstrates that even subtle changes to the N-substituent, such as varying alkyl or aryl groups, can significantly impact biological activity by altering the compound's fit within a target's binding pocket.

Table 1: Examples of N-Substituent Variations in Benzamide (B126) Analogues and Their Investigated Context

| Base Scaffold | N-Substituent Variation | Focus of Study |

| 2-Phenylpyrimidin-4-amine | N-benzyl and related derivatives | USP1/UAF1 Inhibition nih.gov |

| Benzamide | N-methyl, N-ethyl, etc. | General SAR, Receptor Binding |

| 2-Fluorobenzamide (B1203369) | Various N-alkyl chains | Lipophilicity and Permeability |

This table is illustrative, based on general medicinal chemistry principles and specific examples from related compound classes.

Modifying the substituents on the aromatic ring is a key strategy for fine-tuning a molecule's properties. This includes changing the position and identity of halogen atoms and replacing the nitro group with other electron-withdrawing or electron-donating groups.

For example, studies on FtsZ inhibitors have highlighted the importance of the 2,6-difluorobenzamide (B103285) motif for activity. mdpi.com The presence and positioning of fluorine atoms are crucial for creating favorable interactions within the allosteric site of the FtsZ protein. mdpi.com Similarly, in the development of nucleoside transporter inhibitors, the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects. frontiersin.org The replacement of a naphthalene (B1677914) group with a substituted benzene (B151609) ring also dramatically altered activity, underscoring the sensitivity of the target to the steric and electronic profile of this part of the molecule. frontiersin.org

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic character of the aromatic ring. Replacing it with analogues such as cyano, sulfonyl, or other halide groups allows researchers to modulate the electronic distribution and hydrogen bonding potential of the molecule, thereby systematically probing their effects on activity. rsc.org

Table 2: Aromatic Ring Modifications and Their Potential Impact

| Modification Type | Example | Potential Impact |

| Halogen Position | 2-Fluoro vs. 3-Fluoro | Altered intramolecular hydrogen bonding, dipole moment. researchgate.net |

| Halogen Identity | Fluoro vs. Chloro | Changes in electronegativity, steric bulk, and lipophilicity. rsc.org |

| Nitro Group Analogue | -NO₂ replaced with -CN | Modulation of electron-withdrawing strength and H-bond accepting capacity. rsc.org |

| Additional Substitution | Addition of a methoxy (B1213986) group | Increased steric bulk, altered electronic properties and lipophilicity. mdpi.com |

This table synthesizes information on the effects of substituent changes on aromatic rings.

Correlation of Structural Features with Molecular Interactions

The specific arrangement of atoms and functional groups in a molecule dictates its non-covalent interactions, which are fundamental to its biological function.

The amide (N-H) and nitro (NO₂) groups, along with the fluorine atom, are key players in forming hydrogen bonds. The relative positioning of these groups determines whether intramolecular or intermolecular hydrogen bonds are favored. For instance, an ortho-fluoro substituent can act as an intramolecular hydrogen bond acceptor from the amide N-H, a phenomenon that can be detected using techniques like H/D exchange. rsc.org This intramolecular interaction can rigidify the molecule's conformation.

Computational studies on 2-fluorobenzamide (2FBA) using Density Functional Theory (DFT) have provided evidence of stabilization energy arising from hyperconjugation associated with these hydrogen-bonded interactions. nih.gov The presence of fluorine atoms can induce non-planar conformations in benzamide derivatives, which may be crucial for fitting into a specific binding pocket, contrasting with the typically planar conformation of simpler benzamides. mdpi.com

Lipophilicity, often quantified by LogP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine is a well-established method for increasing lipophilicity. nih.gov This enhanced hydrophobicity can strengthen the binding of a ligand to its protein target by improving interactions with hydrophobic amino acid residues like leucine (B10760876) and phenylalanine in the binding pocket. nih.gov

Table 3: Physicochemical Properties of 2-Fluoro-N-methyl-4-nitrobenzamide and a Related Analogue

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | 198.15 | 1.1 | 1 | 4 |

| 2-Fluoro-4-nitrobenzamide | 184.12 | 0.9 | 1 | 4 |

Data sourced from PubChem CID 53440632 and 21784094. nih.govnih.gov

Impact of Fluoro Substitution on Molecular Recognition and Reactivity

The substitution of hydrogen with fluorine, the most electronegative element, has profound and multifaceted effects on a molecule's properties beyond simple lipophilicity changes. researchgate.net

The C-F bond is highly polarized and stronger than a C-H bond, which often enhances the metabolic stability of a compound by making it less susceptible to oxidative metabolism by enzymes like cytochrome P450. researchgate.net This increased stability is a significant advantage in drug development.

From an interaction standpoint, the fluorine atom is a weak hydrogen bond acceptor. rsc.org This capability, though modest, can be critical for fine-tuning binding affinity and selectivity. The introduction of fluorine can also alter the acidity (pKa) of nearby functional groups, such as the amide N-H, influencing ionization state and interaction patterns at physiological pH. researchgate.net

Furthermore, fluorine substitution can suppress disorder in molecular crystals by creating a more defined lattice energy landscape, which can be crucial for achieving a stable and reproducible solid form. acs.org In terms of molecular conformation, the steric effect of fluorine, though minimal compared to other halogens, can induce specific torsional angles in the molecule's backbone, pre-organizing it into a conformation that is more favorable for binding to its target. mdpi.com This conformational control can reduce the entropic penalty of binding, leading to higher affinity. mdpi.com

Ortho-Fluoro Effects on Steric and Electronic Profiles

The presence of a fluorine atom at the ortho position of the benzamide ring significantly influences the molecule's steric and electronic properties, which in turn can affect its biological activity. researchgate.netnih.gov

Steric Effects: The fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). However, its placement at the ortho position can introduce a degree of steric hindrance that influences the conformation of the amide side chain. nih.gov This can be a critical factor in how the molecule fits into a biological target's binding site. The ortho-fluoro group can restrict the rotation of the N-methylcarboxamide group, favoring a specific conformation that may be more or less optimal for binding. In some cases, this conformational restriction can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzene ring has a profound electronic impact. masterorganicchemistry.com It exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect can decrease the electron density of the aromatic ring and influence the acidity of the N-H proton of the amide.

The presence of an ortho-fluoro substituent can also lead to the formation of intramolecular hydrogen bonds with the amide proton, further influencing the molecule's conformation and lipophilicity.

Comparison with Non-Fluorinated or Differently Substituted Benzamides for Activity Profiles

To understand the specific contribution of the ortho-fluoro group to the activity of this compound, it is essential to compare its activity profile with that of its non-fluorinated and otherwise substituted analogues.

| Compound | Substitution Pattern | Expected Impact on Activity (Hypothetical) |

| N-methyl-4-nitrobenzamide | Non-fluorinated | The absence of the ortho-fluoro group would remove its steric and electronic contributions. This could lead to increased conformational flexibility and a more electron-rich aromatic ring (relative to the fluorinated analogue), potentially altering binding affinity and selectivity. |

| 2-Chloro-N-methyl-4-nitrobenzamide | Chloro-substituted | Chlorine is also a halogen but is larger and less electronegative than fluorine. This would introduce greater steric bulk and a different electronic profile, which could either enhance or diminish activity depending on the specific requirements of the biological target. |

| N-methyl-2,4-dinitrobenzamide | Dinitro-substituted | Replacing the ortho-fluoro with a second nitro group would dramatically increase the electron-withdrawing nature of the substituents, making the ring highly electron-deficient. This could significantly impact its interaction with biological targets. |

| 4-Amino-2-fluoro-N-methylbenzamide | Amino-substituted | The replacement of the nitro group with an amino group, a strong electron-donating group, would completely alter the electronic properties of the aromatic ring, likely leading to a different biological activity profile. |

This table presents a hypothetical comparison to illustrate the principles of SAR. Actual activity would depend on the specific biological target and assay.

Studies on related benzamides have shown that the nature and position of substituents on the aromatic ring are critical for their biological activity. For instance, in a series of benzimidazole (B57391) derivatives, the position of methoxy groups on the phenyl ring significantly influenced their antioxidative activities. nih.gov Similarly, for classical cannabinoids, the substitution of a fluorine for a hydroxyl group had a significant, often detrimental, effect on CB1 receptor binding, highlighting the nuanced role of fluorine in drug-receptor interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Selection of Molecular Descriptors for Predictive Model Development

The development of a robust QSAR model for this compound and its analogues would require the careful selection of molecular descriptors. drugdesign.org These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, relevant descriptors would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate and accept electrons. biolscigroup.us

Partial atomic charges: The charges on individual atoms, which are important for electrostatic interactions.

Hyperpolarizability: Describes the non-linear optical properties and can be related to toxicity. dergipark.org.tr

Steric Descriptors: These relate to the size and shape of the molecule.

Shape indices (e.g., Kappa shape indices): Describe the molecular shape.

Molar refractivity: Relates to the volume and polarizability of the molecule. jocpr.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule.

LogP (octanol-water partition coefficient): A measure of the molecule's hydrophobicity, which influences its ability to cross cell membranes. drugdesign.org

Topological Descriptors: These are numerical representations of the molecular structure and connectivity.

Connectivity indices (e.g., Kier & Hall indices): Describe the branching and connectivity of the molecule.

Topological polar surface area (TPSA): The surface area of polar atoms, which is related to a molecule's ability to form hydrogen bonds and its permeability. ijpsr.com

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these can provide a more detailed description of the electronic and structural properties.

A study on 3-nitro-2,4,6-trihydroxybenzamide derivatives identified the count of hydroxyl and nitro groups as important descriptors for their photosynthetic inhibitory activity. nih.govresearchgate.net For a series of benzamidine (B55565) derivatives, descriptors like heat of formation, shape index, and molar refractivity were found to be predictive of their thrombin inhibitory activity. jocpr.com

Statistical Analysis and Validation of QSAR Models

Once a set of descriptors has been calculated for a series of compounds with known biological activities, a mathematical model is developed using statistical methods. Common methods include:

Multiple Linear Regression (MLR): This method finds a linear relationship between the biological activity and a set of molecular descriptors. ijpsr.com

Partial Least Squares (PLS): A method that is useful when the number of descriptors is large or when they are correlated. nih.gov

k-Nearest Neighbor (kNN): A non-linear method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. derpharmachemica.comresearchgate.net Validation is crucial to ensure that the model is not simply a result of chance correlation and can reliably predict the activity of new compounds. basicmedicalkey.com Key validation techniques include:

Internal Validation (Cross-Validation): The dataset is divided into training and test sets. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The quality of the internal validation is often assessed by the cross-validated correlation coefficient (q²). researchgate.net

External Validation: The model is used to predict the activity of an external set of compounds that were not used in the model development. The predictive ability is assessed by the predictive correlation coefficient (R²pred). basicmedicalkey.com

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model indicates that the original model is not due to chance.

A good QSAR model should have a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive correlation coefficient (R²pred) for the external test set. derpharmachemica.comresearchgate.net

Mechanistic Insights Derived from SAR Studies on Chemical and Biological Interactions

SAR studies, by systematically modifying a molecule's structure and observing the effects on its biological activity, can provide valuable insights into the mechanism of action at a molecular level. rsc.org For this compound, SAR studies could elucidate:

Key Binding Interactions: By comparing the activity of analogues, it is possible to infer which parts of the molecule are essential for binding to a biological target. For example, if replacing the ortho-fluoro group with a larger group like chlorine abolishes activity, it might suggest that the size of the substituent at this position is critical and that the binding pocket is sterically constrained. nih.gov

The Role of Specific Functional Groups: The nitro group is a strong hydrogen bond acceptor. SAR studies could confirm its importance in hydrogen bonding with a donor group on the receptor. Similarly, the amide N-H is a hydrogen bond donor, and its role could be probed by N-alkylation.

Conformational Requirements for Activity: The ortho-fluoro group can influence the preferred conformation of the molecule. If this conformational restriction leads to higher activity, it suggests that the molecule needs to adopt a specific shape to bind effectively.

Electronic Requirements for Activity: The strong electron-withdrawing nature of the fluoro and nitro groups creates a specific electronic distribution in the molecule. SAR studies with analogues having different electronic properties (e.g., replacing the nitro group with an amino group) can reveal whether an electron-deficient aromatic ring is necessary for activity. This could be important for interactions such as pi-pi stacking or cation-pi interactions with the receptor.

In a broader context, SAR studies on various bioactive compounds have provided crucial mechanistic insights. For instance, in lipopeptide antibiotics, subtle structural changes were found to be critical for their antibacterial activity, and these findings, combined with high-resolution crystal structures, helped to elucidate their mechanism of interaction with their target. rsc.org While specific SAR studies on this compound are not widely published, the principles derived from studies on related benzamides and other fluorinated compounds provide a framework for understanding its potential biological interactions. nih.govnih.gov

Computational Chemistry and Molecular Modeling for Advanced Research

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Currently, there are no publicly available molecular docking studies that have determined the binding modes and affinities of 2-Fluoro-N-methyl-4-nitrobenzamide with any specific protein target. Such a study would computationally place the compound into the binding site of a protein and calculate a score to estimate its binding affinity.

Given that this compound is a precursor to 4-amino-2-fluoro-N-methylbenzamide, an intermediate in the synthesis of the androgen receptor antagonist Enzalutamide, a logical target for such a study would be the androgen receptor. Another potential target is Cereblon (CRBN), as related fluorinated benzamide (B126) derivatives have been investigated as binders for this protein. acs.org

A hypothetical docking study would yield data similar to the table below, which is provided for illustrative purposes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Androgen Receptor | Data Not Available | Data Not Available |

| Cereblon (CRBN) | Data Not Available | Data Not Available |

Without docking studies, the key amino acid residues that may interact with this compound remain unidentified. A computational analysis would typically identify hydrogen bonds, hydrophobic interactions, and other electrostatic interactions. For instance, studies on other nitroaromatic ligands binding to the androgen receptor have shown that the nitro group can form hydrogen bonds with residues like Gln711 and Arg752. nih.gov The fluorine atom and the methylamide group of the title compound would also be expected to form specific interactions within a binding pocket.

An illustrative table of potential interactions is provided below.

| Interaction Type | Interacting Ligand Atom/Group | Potential Interacting Residue (Target) |

| Hydrogen Bond | Carbonyl oxygen | Data Not Available |

| Hydrogen Bond | Amide hydrogen | Data Not Available |

| Hydrogen Bond | Nitro group oxygen | Data Not Available |

| Hydrophobic | Phenyl ring | Data Not Available |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, offering a view of the dynamic nature of ligand-protein interactions.

The influence of solvent, typically water, on the binding of this compound and its conformational flexibility is another area where dedicated research is lacking. MD simulations can explicitly model solvent molecules to provide a more accurate representation of the physiological environment. This analysis helps in understanding how water molecules might mediate or disrupt ligand-protein interactions and how the compound behaves in an aqueous environment.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations are used to study the electronic structure and reactivity of molecules at the atomic level.

There is no specific literature detailing quantum mechanical calculations performed on this compound. Such studies could provide valuable information on its electronic properties, such as the electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and atomic charges. This information is crucial for understanding the molecule's reactivity and its potential to engage in various types of chemical interactions. General studies on nitroaromatic compounds indicate that the strong electron-withdrawing nature of the nitro group significantly influences their electronic properties. tandfonline.comnih.gov

A table of hypothetical QM-calculated properties is shown below for illustrative purposes.

| Property | Calculated Value |

| Dipole Moment | Data Not Available |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| Electron Affinity | Data Not Available |

| Ionization Potential | Data Not Available |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. The arrangement of charges dictates the molecule's electrostatic potential, which in turn governs how it interacts with other molecules. For this compound, the presence of highly electronegative fluorine, nitrogen, and oxygen atoms is expected to create a highly polarized molecule.

A detailed analysis of the charge distribution would reveal the partial positive and negative charges on each atom. This is typically achieved through quantum mechanical calculations. The resulting electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule. It is anticipated that the nitro group and the carbonyl oxygen would be regions of high negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

While specific experimental or calculated atomic charges for this compound are not readily found, studies on similar nitroaromatic compounds show a significant positive electrostatic potential on the aromatic ring due to the strong electron-withdrawing nature of the nitro group. researchgate.nettandfonline.com This suggests that the aromatic ring in this compound is likely electron-deficient.

Illustrative Atomic Charges for this compound Note: The following data is illustrative and not based on direct experimental or computational results for this specific molecule.

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| O (nitro) | -0.45 |

| N (nitro) | +0.60 |

| C (aromatic, attached to NO2) | +0.15 |

| F | -0.35 |

| C (aromatic, attached to F) | +0.20 |

| O (carbonyl) | -0.50 |

| C (carbonyl) | +0.55 |

| N (amide) | -0.25 |

| H (amide) | +0.20 |

| C (methyl) | -0.10 |

| H (methyl) | +0.05 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely the aromatic ring and the amide group. The LUMO, on the other hand, is anticipated to be centered on the electron-deficient nitro group. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive, which is consistent with its role as a chemical intermediate.

Computational studies on similar nitrobenzamide derivatives have shown that the introduction of a nitro group significantly lowers the LUMO energy, enhancing the molecule's electrophilic character. muthayammal.in The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring of this compound would likely result in a complex interplay of electronic effects influencing the FMO energies.

Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative and not based on direct experimental or computational results for this specific molecule.

| Molecular Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 6.4 |

A relatively large HOMO-LUMO gap, as illustrated, would suggest a stable molecule, yet the specific value would determine its precise reactivity.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient species like intermediates and transition states.

Characterization of Reaction Intermediates and Transition States

The synthesis of this compound from 2-fluoro-4-nitrobenzoic acid and methylamine (B109427) likely proceeds through a tetrahedral intermediate. Computational modeling can be used to determine the geometry and energy of this intermediate, as well as the transition states leading to its formation and breakdown. The activation energy barriers calculated for these steps can help in optimizing reaction conditions.

While specific studies on this reaction are not available, computational investigations of amide bond formation have elucidated the role of catalysts and solvent effects on the reaction mechanism. rsc.orgnih.govacs.org These studies can serve as a guide for understanding the synthesis of this compound.

Reaction Coordinate Analysis for Complex Transformations

For more complex transformations involving this compound, such as its conversion to the anti-cancer drug Enzalutamide, reaction coordinate analysis can be employed. This involves mapping the energy of the system as it progresses along the reaction pathway from reactants to products. This analysis can identify the rate-determining step and provide a detailed understanding of the reaction dynamics.

Pharmacophore Modeling and Virtual Screening Applications for Chemical Libraries (Focus on Chemical Space)

The structural framework of this compound, a substituted benzamide, is a common scaffold in many biologically active molecules, including kinase inhibitors. scirp.orgnih.gov This makes it an interesting starting point for the design of new therapeutic agents through pharmacophore modeling and virtual screening.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. By identifying the key pharmacophoric features of this compound, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, it is possible to search large chemical libraries for other molecules that share these features. frontiersin.orgnih.gov

This virtual screening approach allows for the rapid exploration of vast chemical space to identify novel compounds with the potential for desired biological activity. nih.gov The hits from a virtual screen can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, before being synthesized and tested experimentally.

Illustrative Pharmacophoric Features of this compound Note: The following data is illustrative and not based on direct experimental or computational results for this specific molecule.

| Pharmacophoric Feature | Location on Molecule |

|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen, Nitro oxygens |

| Hydrogen Bond Donor | Amide N-H |

| Aromatic Ring | Benzene ring |

| Hydrophobic Group | Methyl group |

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Synthesis of Complex Aromatic Amides and Heterocyclic Systems

The utility of 2-Fluoro-N-methyl-4-nitrobenzamide as a versatile precursor stems from the distinct reactivity of its functional groups. Chemists can selectively manipulate these groups to build intricate molecular frameworks, including complex aromatic amides and various heterocyclic structures.

The presence of the N-methyl group on the amide is a critical design element. The synthesis of the parent compound often involves the amination of an activated carboxylic acid derivative (like an acyl chloride) with methylamine (B109427). researchgate.net This step establishes the N-methylbenzamide core, which is a common feature in many biologically active molecules. While further derivatization at this specific nitrogen is less common post-synthesis, the initial choice of methylamine is a crucial step that defines the resulting scaffold, pre-installing a key structural feature required for targets like Enzalutamide precursors. researchgate.netgoogle.com

The true synthetic versatility of this compound lies in the chemical transformations of its nitro and fluoro substituents. These groups can be selectively modified to introduce a wide range of other functionalities, enabling the creation of diverse chemical architectures.

The electron-withdrawing nitro group can be readily reduced to an amino group, a cornerstone transformation in many synthetic pathways. A highly efficient and environmentally cleaner method for this conversion is catalytic hydrogenation. researchgate.net Using a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, the nitro group is selectively reduced to yield 4-amino-2-fluoro-N-methylbenzamide in high purity and yield. researchgate.netgoogle.com This transformation is critical as it unmasks a nucleophilic amino group, which can then be used for subsequent coupling reactions to form new carbon-nitrogen bonds, essential for building more complex molecules. researchgate.net

| Parameter | Condition | Reference |

| Starting Material | This compound | google.com |

| Catalyst | 10% Palladium on Carbon (Pd/C) | google.com |

| Solvent | Ethanol | google.com |

| Pressure | 20 atm Hydrogen | google.com |

| Temperature | Room Temperature | google.com |

| Reaction Time | 16 hours | google.com |

| Product | 4-amino-2-fluoro-N-methylbenzamide | google.com |

| Yield | 98.4% | google.com |

The fluoro group, positioned ortho to the amide and para to the strongly electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alcohols, or thiols. This reactivity provides a powerful tool for introducing diverse substituents onto the aromatic ring, paving the way for the synthesis of a broad library of compounds from a single intermediate.

Precursor for Advanced Medicinal Chemistry Scaffolds

Due to its unique structural features, this compound is a highly sought-after intermediate in medicinal chemistry for the development of advanced therapeutic agents.

This compound is most notably recognized as a key intermediate in the synthesis of Enzalutamide (formerly MDV3100), a second-generation nonsteroidal antiandrogen used in the treatment of prostate cancer. pharmaffiliates.comresearchgate.net The synthesis of Enzalutamide's core structure relies on 4-amino-2-fluoro-N-methylbenzamide, which is directly prepared from this compound via catalytic hydrogenation. researchgate.netgoogle.com The resulting amine is a crucial building block that undergoes further reaction, typically with an isothiocyanate-bearing molecule, to construct the characteristic thiohydantoin ring system of Enzalutamide. google.com The development of clean, high-yield processes to produce this intermediate is therefore of significant industrial importance. google.com

The strategic placement of the functional groups on this compound makes it an ideal starting point for creating libraries of potential drug candidates. The primary strategic functionalization is the reduction of the nitro group to an amine. researchgate.net This amine can then be reacted with a wide array of electrophilic partners to generate diverse amides, ureas, thioureas, and sulfonamides. This approach allows for systematic exploration of the structure-activity relationship (SAR) to optimize biological activity against a specific target, such as the androgen receptor. ebi.ac.uknih.gov The fluorine atom not only activates the ring for potential substitutions but also often imparts favorable metabolic properties and binding interactions in the final drug molecule.

Methodologies for Convergent and Divergent Synthesis

This compound is well-suited for both convergent and divergent synthetic strategies, offering flexibility in the assembly of complex target molecules.